6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide
Overview
Description
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide is a complex organic compound with the molecular formula C23H24N2O3 It is known for its unique structural features, which include a quinoline core substituted with benzyloxy, methoxy, and tert-butylamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of Substituents: The benzyloxy and methoxy groups are introduced through nucleophilic substitution reactions. The tert-butylamide group is typically introduced via an amidation reaction using tert-butylamine.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are designed to ensure the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-Benzyloxy-7-methoxyquinoline-3-carboxylic acid: Lacks the tert-butylamide group, which may affect its biological activity and chemical properties.
7-Methoxy-2-methylquinoline-3-carboxylic acid: Lacks both the benzyloxy and tert-butylamide groups, resulting in different reactivity and applications.
6-Benzyloxy-2-methylquinoline-3-carboxylic acid:
Uniqueness
The presence of the benzyloxy, methoxy, and tert-butylamide groups in 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide makes it unique compared to similar compounds
Properties
IUPAC Name |
N-tert-butyl-7-methoxy-2-methyl-6-phenylmethoxyquinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-18(22(26)25-23(2,3)4)11-17-12-21(20(27-5)13-19(17)24-15)28-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJOEVAYVCGATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C(=CC2=N1)OC)OCC3=CC=CC=C3)C(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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